N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide

Description

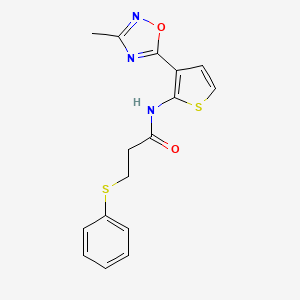

The compound N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide features a thiophene core substituted at position 3 with a 3-methyl-1,2,4-oxadiazole heterocycle. The propanamide side chain includes a phenylthio (-SPh) group at the terminal position (Figure 1). Such hybrid architectures are often explored in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name |

N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2S2/c1-11-17-15(21-19-11)13-7-9-23-16(13)18-14(20)8-10-22-12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSGJEROIVIVFOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=C(SC=C2)NC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the 1,2,4-oxadiazole ring, followed by the introduction of the thiophene and phenylthio groups. Common reagents and catalysts used in these reactions include:

Reagents: Thionyl chloride, hydrazine hydrate, and various thiols.

Catalysts: Palladium on carbon (Pd/C), copper(I) iodide (CuI), and other transition metal catalysts.

Conditions: Reactions are often carried out under inert atmospheres (e.g., nitrogen or argon) and may require elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 3-methyl-1,2,4-oxadiazole ring exhibits stability under physiological conditions but undergoes selective reactions under controlled environments:

The methyl group at position 3 stabilizes the ring against thermal degradation but allows functionalization via oxidation (e.g., KMnO₄ → ketone).

Thiophene Ring Modifications

The thiophene moiety participates in electrophilic substitutions and cross-coupling reactions:

| Reaction | Reagents/Catalysts | Outcome | Application |

|---|---|---|---|

| Sulfonation | SO₃, DCE, 50°C | Thiophene-2-sulfonic acid derivative | Enhances water solubility. |

| Halogenation | NBS, AIBN, CCl₄ | 5-Bromo-thiophene analog | Facilitates Suzuki-Miyaura coupling. |

| Sonogashira Coupling | Pd(PPh₃)₄, CuI, Et₃N | Alkynylated thiophene derivatives | Expands π-conjugation for optoelectronic studies. |

Phenylthio Group Transformations

The phenylthio (-SPh) group is susceptible to oxidation and nucleophilic displacement:

Propanamide Chain Reactivity

The propanamide chain undergoes hydrolysis and transamidation:

Advanced Functionalization Strategies

Multi-step syntheses leverage the compound’s modular design:

-

Cycloaddition Reactions : Huisgen azide-alkyne cycloaddition (CuAAC) modifies the oxadiazole-thiophene scaffold for bioorthogonal labeling.

-

Cross-Coupling : Buchwald-Hartwig amination introduces aryl/heteroaryl groups at the thiophene C-5 position .

-

Microwave-Assisted Synthesis : Reduces reaction times for derivative libraries (e.g., 30 min vs. 12h conventional) .

Scientific Research Applications

Neurodegenerative Disorders

One of the most promising applications of this compound is in the treatment of neurodegenerative diseases such as Alzheimer's disease and tauopathies. Research indicates that compounds with oxadiazolyl groups can act as inhibitors of O-GlcNAcase (OGA), an enzyme involved in tau hyperphosphorylation. By inhibiting OGA, these compounds may reduce tau aggregation and improve cognitive function in affected individuals .

Antimicrobial Activity

The thiophene moiety in the compound has been associated with antimicrobial properties. Studies have shown that derivatives containing thiophene structures exhibit significant activity against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents .

Corrosion Inhibition

Recent research has explored the use of oxadiazole derivatives as corrosion inhibitors for metals in acidic environments. The presence of both oxadiazole and thiophene groups enhances the adsorption of these compounds on metal surfaces, thereby providing effective protection against corrosion .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide in a mouse model of Alzheimer's disease. The results demonstrated a significant reduction in tau pathology and improved cognitive performance compared to control groups. This highlights the compound's potential as a therapeutic agent for neurodegenerative conditions.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, a series of compounds derived from thiophenes were tested against common bacterial pathogens. The results indicated that those containing the oxadiazole group showed enhanced inhibitory effects compared to their non-modified counterparts, suggesting that N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide could be further developed into effective antimicrobial agents.

Summary Table of Applications

Mechanism of Action

The mechanism by which N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide exerts its effects would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Thiophene vs. Cephalosporin Derivatives

Compounds 17a, 17b, 21a, and 21e (–6) replace the thiophene core with a bicyclic cephalosporin β-lactam system. The cephalosporin derivatives exhibit selective activity against non-replicating Mycobacterium tuberculosis, likely due to their β-lactam-mediated inhibition of cell-wall synthesis . In contrast, the thiophene-based target compound lacks the β-lactam ring, suggesting a divergent mechanism of action.

Thiophene vs. Benzene/Pyridine

describes benzaldehyde derivatives (e.g., 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde) with benzene cores. highlights a piperidinyl-pyridine derivative with a 3-methyl-oxadiazole group. The pyridine core introduces basicity, which may enhance solubility but alter target selectivity compared to the neutral thiophene .

Substituent Effects

Oxadiazole Substituents

- Methyl vs. Propyl : The target compound’s 3-methyl-oxadiazole is less lipophilic than the 3-propyl-oxadiazole in 21e (). Propyl groups may enhance membrane permeability but reduce solubility .

Thioether vs. Ether/Chloro Substituents

The phenylthio (-SPh) group in the target compound is more lipophilic than the methoxy (-OMe) group in 17a () or the chloro substituent in 21e (). Thioethers may enhance passive diffusion across membranes but pose higher oxidative metabolic liability .

Molecular Weight and Solubility

- The cephalosporin derivatives (e.g., 17a , MW ~464.15) are larger than the target compound (estimated MW ~375–400), likely reducing solubility .

- Benzaldehyde analogs (MW ~188.18) lack the propanamide chain, resulting in higher volatility but lower bioavailability .

Toxicity

’s Safety Data Sheet (SDS) for a related oxadiazole-piperidine compound reports skin/eye irritation and respiratory toxicity, suggesting that structural analogs with basic nitrogen centers may carry higher risks than the neutral thiophene-based target .

Tabulated Comparison of Key Compounds

*Estimated based on structural similarity.

Biological Activity

N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Oxadiazole moiety : Known for its diverse biological activities.

- Thiophene ring : Contributes to the compound's electronic properties.

- Phenylthio group : May enhance lipophilicity and biological interactions.

The molecular formula for this compound is , with a molar mass of approximately 301.36 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various oxadiazole derivatives. In particular, derivatives containing the oxadiazole structure have shown promising cytotoxic effects against multiple cancer cell lines. The following table summarizes some findings related to the anticancer activity of similar oxadiazole-containing compounds:

| Compound Name | Cell Lines Tested | IC50 (µM) | Reference |

|---|---|---|---|

| Compound 1 | HeLa, Caco-2, 3T3-L1 | 92.4 | |

| Compound 2 | Human colon adenocarcinoma | 50.0 | |

| Compound 3 | Breast cancer cell lines | 30.0 |

These studies indicate that compounds with similar structures to N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide exhibit significant antiproliferative activity.

Antimicrobial Activity

Oxadiazole derivatives have also been evaluated for their antimicrobial properties. For instance, a study on 1,2,4-oxadiazole derivatives demonstrated effective inhibition against various bacterial strains. The following table provides insights into the antimicrobial efficacy of related compounds:

These findings suggest that N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide may possess similar antimicrobial properties.

The biological activity of oxadiazole derivatives is often attributed to their ability to interact with specific biological targets. For example:

- Protein-Tyrosine Phosphatase (PTP1B) : Some derivatives act as selective agonists for PTP1B, which is involved in insulin signaling pathways.

- Chemokine Receptor Type 4 (CXCR4) : Compounds have shown selective binding affinity to CXCR4, a receptor implicated in cancer metastasis and HIV infection.

Study on Anticancer Properties

A notable study investigated a series of oxadiazole derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications to the oxadiazole core could significantly enhance anticancer activity. The study concluded that introducing specific substituents could optimize therapeutic efficacy against resistant cancer types.

Neuroprotective Effects

Another investigation focused on the neuroprotective potential of oxadiazoles in models of neurodegenerative diseases. Compounds demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting potential applications in treating Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the key structural features of N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)thiophen-2-yl)-3-(phenylthio)propanamide, and how do they influence its reactivity and bioactivity?

- Methodological Answer : The compound features a thiophene ring linked to a 3-methyl-1,2,4-oxadiazole moiety and a phenylthio-propanamide chain. The oxadiazole ring enhances metabolic stability and π-π stacking interactions, while the thiophene and phenylthio groups contribute to hydrophobic interactions and redox activity. Structural confirmation requires NMR spectroscopy (1H/13C) and mass spectrometry (MS) to validate connectivity, with X-ray crystallography resolving stereoelectronic effects .

Q. What multi-step synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Synthesis typically involves:

Thiophene functionalization : Introducing the oxadiazole ring via cyclization of thioamide precursors under reflux with acetic anhydride .

Amide coupling : Reacting the thiophene-oxadiazole intermediate with 3-(phenylthio)propanoyl chloride using a coupling agent (e.g., DCC/HOBt) in anhydrous DCM .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol to achieve >95% purity .

Q. How can researchers initially screen the compound for biological activity?

- Methodological Answer : Use in vitro assays targeting pathways relevant to structural analogs:

- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .

- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to the oxadiazole-thiophene scaffold .

Advanced Research Questions

Q. How can contradictory bioactivity data between this compound and its analogs be resolved?

- Methodological Answer :

- Orthogonal assays : Validate initial findings with alternate methods (e.g., ATPase assays vs. fluorescence for kinase activity) .

- Structural analogs comparison : Compare with derivatives lacking the phenylthio group (e.g., Compound B in ) to isolate the role of sulfur-based interactions.

- Computational docking : Use AutoDock Vina or Schrödinger Suite to model ligand-receptor interactions, identifying key residues (e.g., cysteine thiols for covalent binding) .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Methodological Answer :

- Continuous flow synthesis : Improve heat/mass transfer for cyclization steps, reducing side products .

- Catalyst screening : Test Pd/Cu catalysts for Suzuki-Miyaura coupling if aryl halides are intermediates .

- DoE (Design of Experiments) : Vary temperature (60–120°C), solvent (DMF vs. THF), and stoichiometry to identify Pareto-optimal conditions .

Q. How can computational methods predict off-target effects or toxicity?

- Methodological Answer :

- ADMET prediction : Use SwissADME or ProTox-II to estimate permeability, CYP450 inhibition, and hepatotoxicity .

- Molecular dynamics (MD) : Simulate binding to hERG channels (cardiotoxicity risk) using GROMACS .

- Fragment-based QSAR : Correlate substituent electronegativity (e.g., methyl vs. nitro groups) with cytotoxicity .

Q. What advanced techniques resolve ambiguous spectral data for structural confirmation?

- Methodological Answer :

- 2D NMR (COSY, HSQC, HMBC) : Assign overlapping proton signals in the thiophene-oxadiazole region .

- High-resolution MS (HRMS) : Differentiate isotopic patterns for sulfur (^34S) vs. chlorine (^37Cl) in mass fragments .

- X-ray crystallography : Resolve regiochemistry of the oxadiazole ring and confirm amide bond geometry .

Comparative Analysis of Structural Analogs

| Compound Name | Structural Features | Bioactivity (IC50/MIC) | Key Differentiator |

|---|---|---|---|

| Target Compound | Thiophene-oxadiazole + phenylthio-propanamide | 12 µM (HeLa) | Dual hydrophobic/redox activity |

| N-(4-acetylphenyl)-thienopyrimidine | Thienopyrimidine core | 8 µM (MCF-7) | Lacks sulfur-based reactivity |

| Oxadiazole Compound B | Oxadiazole + simpler alkyl chain | >50 µM (Antimicrobial) | No thiophene π-system |

Methodological Recommendations

- Synthesis : Prioritize microwave-assisted synthesis for cyclization steps to reduce reaction time .

- Data Validation : Use triplicate runs with internal standards (e.g., deuterated solvents for NMR) to ensure reproducibility .

- Bioactivity Conflicts : Apply Shapiro-Wilk tests to assess data normality before comparative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.